1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the dimethoxyphenyl moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the dimethoxyphenyl moiety.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to its corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Oxidation of the methyl group can yield corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Products: Reduction of the carboxylic acid group can produce alcohols or aldehydes.
Substitution Products: Various substituted pyrazoles can be obtained depending on the nucleophile used.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to investigate the role of pyrazole derivatives in biological systems.
Medicine: It has potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory processes, pain signaling, or cancer cell proliferation.
Pathways: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, or the PI3K/Akt pathway, which is associated with cell survival and proliferation.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:
Pyrazole: The simplest pyrazole derivative, lacking substituents on the ring.
3,4-Dimethoxyphenylpyrazole: Similar to the compound but without the carboxylic acid group.
Pyrazole-4-carboxylic acid derivatives: Other pyrazole derivatives with different substituents on the ring.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-18-11-4-3-9(5-12(11)19-2)7-15-8-10(6-14-15)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVLKPRVIMEOAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C=N2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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